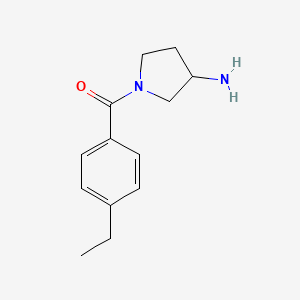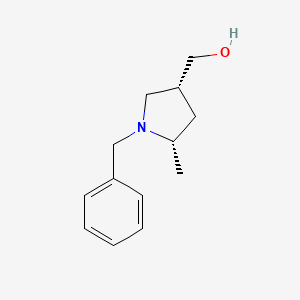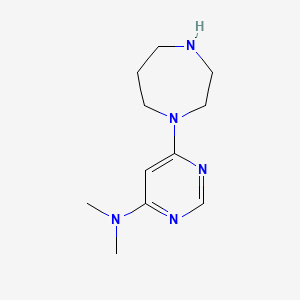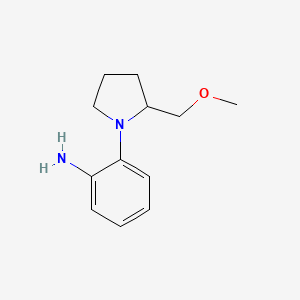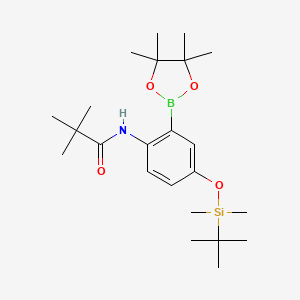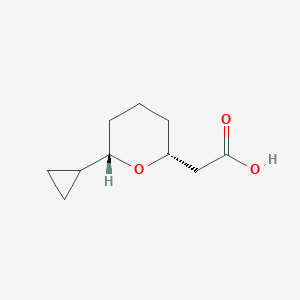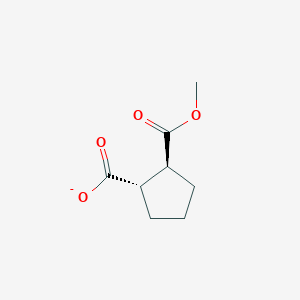![molecular formula C13H21F2NO3 B15279278 tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of functional groups, including a tert-butyl ester, a hydroxymethyl group, and two fluorine atoms. The spirocyclic framework imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe fluorine atoms are usually introduced via selective fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or PCC.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, often with reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC
Reduction: Lithium aluminum hydride (LAH)
Substitution: Sodium azide, thiols
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Azide or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The spirocyclic structure is known to enhance the metabolic stability and bioavailability of drug candidates .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate stands out due to the presence of the fluorine atoms and the hydroxymethyl group. These functional groups impart unique chemical reactivity and biological activity, making this compound particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C13H21F2NO3 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
tert-butyl (5S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-7-12(8-16)6-13(14,15)4-9(12)5-17/h9,17H,4-8H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
PFBOUVFWFNPDEL-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C[C@@H]2CO)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CC2CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


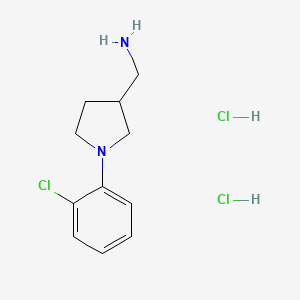
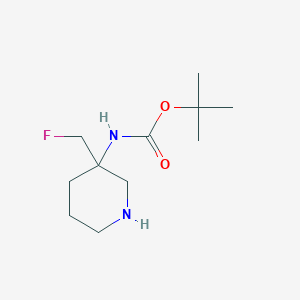

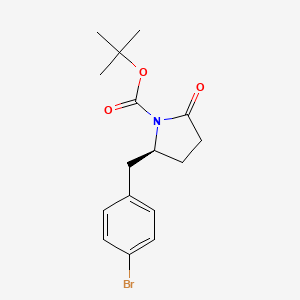
![(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15279211.png)
